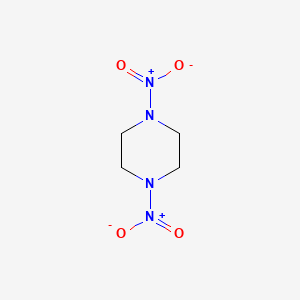
1,4-Dinitropiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Dinitropiperazine is an organic compound with the molecular formula C₄H₈N₄O₄. It is a derivative of piperazine, where two nitro groups are attached to the nitrogen atoms at positions 1 and 4 of the piperazine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Dinitropiperazine can be synthesized through the nitration of piperazine. The process involves the reaction of piperazine with a nitrating agent such as nitric acid in the presence of a catalyst. The reaction conditions typically include controlled temperature and pH to ensure the selective nitration at the desired positions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade nitrating agents and catalysts, with stringent control over reaction parameters to achieve high yield and purity. The product is then purified through crystallization or distillation techniques.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Dinitropiperazine undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: Although less common, the compound can undergo oxidation under specific conditions to form higher oxidation state products.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 1,4-Diaminopiperazine.
Substitution: Various substituted piperazines depending on the nucleophile used.
Oxidation: Higher oxidation state derivatives of piperazine.
Applications De Recherche Scientifique
1,4-Dinitropiperazine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,4-Dinitropiperazine involves its interaction with specific molecular targets and pathways. The nitro groups can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including cytotoxicity and inhibition of specific enzymes or pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Diaminopiperazine: A reduction product of 1,4-Dinitropiperazine with amino groups instead of nitro groups.
1,4-Dinitrosopiperazine: A related compound with nitroso groups instead of nitro groups.
1,4-Diazacyclohexane: The parent compound without any nitro groups.
Uniqueness
This compound is unique due to the presence of two nitro groups, which impart distinct chemical and biological properties
Propriétés
Numéro CAS |
4164-37-8 |
|---|---|
Formule moléculaire |
C4H8N4O4 |
Poids moléculaire |
176.13 g/mol |
Nom IUPAC |
1,4-dinitropiperazine |
InChI |
InChI=1S/C4H8N4O4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H2 |
Clé InChI |
GSUMZAMXDRIYCL-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



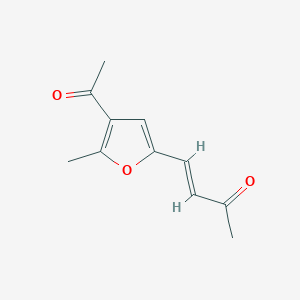
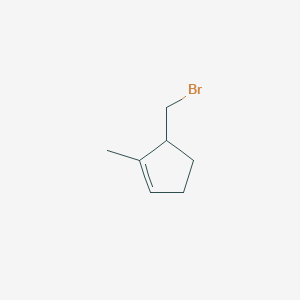
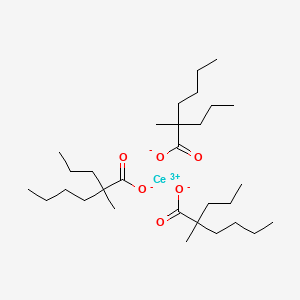
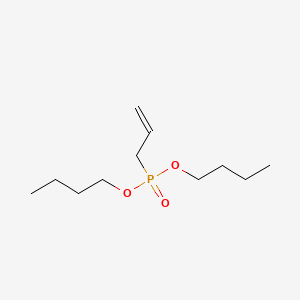
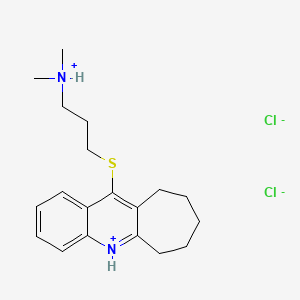
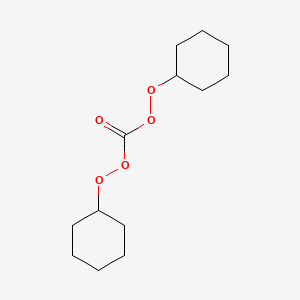
![2,2'-([1,2,5]Thiadiazolo[3,4-c]pyridine-4,7-diylbis(4,1-phenylene))diacetonitrile](/img/structure/B13729211.png)
![7-Amino-6-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13729215.png)
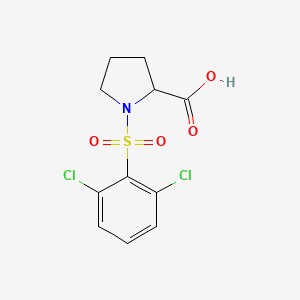

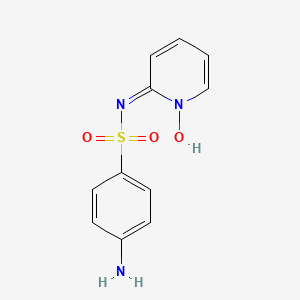
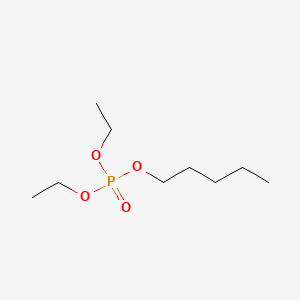
![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid ee](/img/structure/B13729236.png)
